molecular formula C19H16N2O4S B2469672 N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide CAS No. 864937-41-7

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide

Cat. No. B2469672
CAS RN: 864937-41-7
M. Wt: 368.41
InChI Key: SGAGFGHDYMXSAK-UHFFFAOYSA-N
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Description

“N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide” is a compound that combines sulfonamide and benzodioxane fragments in its framework . It is part of a series of biologically significant compounds known as sulfonamides or sulfa drugs . These are famous antibacterial drugs because of their low cost, little toxicity, and exceptional bioactivities against numerous infections and bacterial strains .


Synthesis Analysis

The synthesis of this compound was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yielded N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .


Molecular Structure Analysis

The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media, followed by treatment with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .

Scientific Research Applications

Overview of Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole derivatives are recognized for their broad spectrum of pharmacological activities, including antiviral, antimicrobial, anti-diabetic, anti-tumor, and anti-cancer properties. The benzothiazole scaffold is integral to many natural and synthetic bioactive molecules, highlighting its importance in medicinal chemistry. The structural variations, specifically substitutions on the C-2 carbon atom and C-6, are crucial for the diverse biological activities of these compounds (M. Bhat & S. L. Belagali, 2020).

Therapeutic Potential and Patent Review

A review of patents related to benzothiazole derivatives from 2010 to 2014 underscores their significant therapeutic potential, especially as anticancer and antimicrobial agents. The review emphasizes the 2-arylbenzothiazole moiety's role in developing antitumor agents, reflecting the increasing importance of the benzothiazole nucleus in drug discovery. This structural simplicity and ease of synthesis allow for the creation of chemical libraries that could aid in new chemical entity discovery (A. Kamal, Mohammed Ali Hussaini Syed, & Shaheer Malik Mohammed, 2015).

Recent Advances in Benzothiazole Chemistry

Recent studies have focused on structural modifications of benzothiazole and its conjugate systems, revealing their potential as chemotherapeutics. The exploration of benzothiazole derivatives and their conjugates as new antitumor agents highlights ongoing advancements in this area. These findings indicate that benzothiazole derivatives possess potent anticancer activity and can be developed further as drug candidates. The conjugates could also display a synergistic effect, suggesting a need for drug combinations that allow lower doses and the development of new drugs (K. Ahmed et al., 2012).

Pharmacological Activities of Benzothiazole Derivatives

A comprehensive review of the pharmacological activities of benzothiazole derivatives highlights their role as antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant agents. The molecular structures of potent drugs such as Frentizole, Pramipexole, Thioflavin T, and Riluzole are based on the benzothiazole skeleton, underscoring the nucleus's significance in biologically active compounds. This review consolidates information systematically to benefit future research, illustrating the versatility of the benzothiazole moiety in medicinal chemistry (Sumit, Arvind Kumar, & A. Mishra, 2020).

Mechanism of Action

Target of Action

The primary targets of this compound are cholinesterase enzymes . These enzymes play a crucial role in nerve function, and their inhibition is a common strategy for treating Alzheimer’s disease .

Mode of Action

The compound interacts with its targets by inhibiting the activity of cholinesterase enzymes . This inhibition can lead to an increase in the concentration of acetylcholine, a neurotransmitter, in the brain, which can help improve cognitive function in patients with Alzheimer’s disease .

Biochemical Pathways

The compound affects the cholinergic pathway, which involves the neurotransmitter acetylcholine. By inhibiting cholinesterase enzymes, the compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the brain .

Pharmacokinetics

Pharmacokinetic studies of similar compounds suggest that they are absorbed from the gastrointestinal tract and metabolized in the liver . The inactive compounds are then excreted through bile or feces

Result of Action

The molecular and cellular effects of the compound’s action include increased levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer’s disease . Additionally, some compounds in this class have shown antibacterial activity, suggesting potential antimicrobial effects .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the pH of the environment can affect the compound’s solubility and therefore its absorption and bioavailability . .

Future Directions

Based on the biological activities of sulfonamides and benzodioxane containing compounds, current study was designed to synthesize new sulfonamides amalgamated with 1,4-benzodioxane heterocycle to act as antibacterial agents . This opens up potential future directions for the development of new antibacterial drugs.

properties

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c1-23-15-5-3-2-4-13(15)18(22)21-19-20-14(11-26-19)12-6-7-16-17(10-12)25-9-8-24-16/h2-7,10-11H,8-9H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGAGFGHDYMXSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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